molecular formula C6H10N2O B1284433 (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine CAS No. 859850-62-7

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine

Cat. No.: B1284433
CAS No.: 859850-62-7
M. Wt: 126.16 g/mol
InChI Key: VZLPNCZDDQNCNG-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is a heterocyclic compound that features an oxazole ring substituted with two methyl groups at positions 2 and 5, and a methylamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1,3-oxazole with formaldehyde and ammonia or a primary amine. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.

    (2,5-Dimethyl-1,3-oxazol-4-yl)acetic acid: This compound features a carboxylic acid group at position 4.

Uniqueness

(2,5-Dimethyl-1,3-oxazol-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)8-5(2)9-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPNCZDDQNCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586551
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-62-7
Record name 1-(2,5-Dimethyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,5-dimethyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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